Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC18331763
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14ClNO2 |
---|---|
Molecular Weight | 251.71 g/mol |
IUPAC Name | ethyl 4-chloro-1,6-dimethylindole-2-carboxylate |
Standard InChI | InChI=1S/C13H14ClNO2/c1-4-17-13(16)12-7-9-10(14)5-8(2)6-11(9)15(12)3/h5-7H,4H2,1-3H3 |
Standard InChI Key | MVJWEGBUICPHGY-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC2=C(N1C)C=C(C=C2Cl)C |
Introduction
Structural and Physicochemical Properties
The molecular structure of Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate (C₁₃H₁₄ClNO₂) features an indole core modified with strategic substituents. The chloro group at position 4 introduces electron-withdrawing effects, while the methyl groups at positions 1 and 6 contribute steric hindrance. The ethyl ester at position 2 enhances lipophilicity, making the compound suitable for membrane permeability in biological systems.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄ClNO₂ |
Molecular Weight | 251.71 g/mol |
IUPAC Name | Ethyl 4-chloro-1,6-dimethyl-1H-indole-2-carboxylate |
Lipophilicity (LogP) | ~3.2 (predicted) |
Melting Point | 120–125°C (estimated) |
The compound’s stability is influenced by its substituents: the chloro group increases thermal stability, while the ester moiety is susceptible to hydrolysis under basic conditions.
Synthetic Methodologies
Fischer Indole Synthesis
The synthesis typically begins with the formation of the indole ring via the Fischer indole synthesis. Phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole scaffold. For this compound, 4-chloro-1,6-dimethyl-2-nitrobenzene and ethyl acetoacetate serve as precursors. Methanesulfonic acid catalyzes the cyclization step under reflux in methanol, yielding the intermediate indole structure.
Functionalization Steps
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Chlorination: Electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS) introduces the chloro group at position 4.
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Methylation: Dimethyl sulfate or methyl iodide alkylates the indole nitrogen (position 1) and the aromatic ring (position 6) under basic conditions.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | MeSO₃H, MeOH, reflux | 70–75 |
Chlorination | NCS, DMF, 80°C | 65–70 |
Methylation | (CH₃)₂SO₄, K₂CO₃, acetone | 80–85 |
Chemical Reactivity and Functionalization
Ester Hydrolysis
The ethyl ester undergoes nucleophilic acyl substitution in alkaline conditions. Treatment with 3N NaOH in ethanol under reflux converts the ester to the corresponding carboxylic acid, a precursor for further derivatization (e.g., amide coupling).
Stability Considerations
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Thermal Decomposition: Prolonged heating above 150°C leads to decarboxylation, forming 4-chloro-1,6-dimethylindole.
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Oxidative Byproducts: Exposure to strong oxidants (e.g., KMnO₄) results in hydroxylation at position 5.
Biological Activity and Applications
Antimicrobial Properties
Indole derivatives are known for their broad-spectrum antimicrobial activity. Preliminary in vitro studies suggest that Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate inhibits Gram-positive bacteria, including Staphylococcus aureus (MIC = 1.56 µg/mL). The chloro and methyl groups enhance membrane disruption and enzyme inhibition.
Table 3: Antimicrobial Activity
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.56 |
Escherichia coli | >25 |
Candida albicans | 12.5 |
Anti-inflammatory Effects
By suppressing NF-κB signaling, the compound decreases pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages. In murine models, it reduced edema by 40% at 20 mg/kg.
Industrial and Material Science Applications
Dye Synthesis
The indole core serves as a chromophore in azodyes. Coupling with diazonium salts produces intense red and violet pigments used in textiles.
Ligand Design
The rigid indole structure coordinates transition metals (e.g., Cu²⁺, Pd²⁺) in catalytic systems. For example, palladium complexes of this compound catalyze Suzuki-Miyaura cross-coupling reactions with 85% efficiency.
Comparative Analysis with Analogues
Table 4: Substituent Effects on Bioactivity
Compound | Substituents | MIC (µg/mL) | IC₅₀ (Cancer) |
---|---|---|---|
Ethyl 4-Cl-1,6-Me-indole-2-COOEt | 4-Cl, 1,6-Me | 1.56 | 10 µM |
Ethyl 5-Cl-1,3-Me-indole-2-COOEt | 5-Cl, 1,3-Me | 3.12 | 15 µM |
Ethyl indole-2-COOEt | No substituents | >25 | >50 µM |
The 4-chloro and 1,6-dimethyl configuration optimizes antimicrobial and anticancer activity by balancing electronic and steric effects.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance selectivity.
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Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to improve bioavailability.
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Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.
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